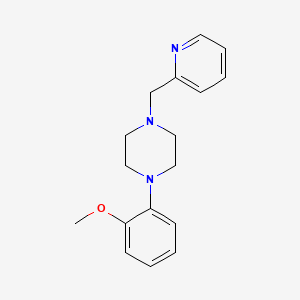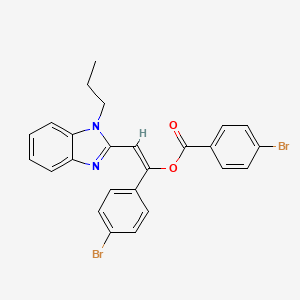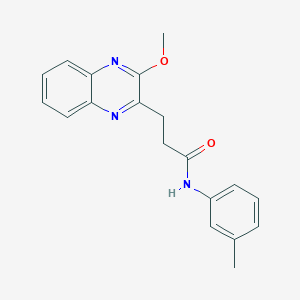![molecular formula C11H13N5O3S B5344014 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5344014.png)
3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
HDAC6 is a class II histone deacetylase that plays a role in various cellular processes, including protein degradation, cell motility, and autophagy. 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide inhibits HDAC6 by binding to its catalytic domain, which leads to an accumulation of acetylated proteins and disrupts the normal cellular processes regulated by HDAC6.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibition of HDAC6. This leads to an accumulation of acetylated proteins, which can have various effects on cellular processes, including altered gene expression, reduced protein degradation, and enhanced autophagy. These effects can lead to cell death in cancer cells, neuroprotection in neurons, and reduced inflammation in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. However, one limitation is that this compound may not be effective in all types of cancer or neurodegenerative disorders, as the efficacy of HDAC6 inhibition may depend on the specific cellular context.
Future Directions
1. Investigating the combination of 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide with other therapies in cancer treatment to enhance its efficacy.
2. Studying the role of HDAC6 inhibition in other neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Developing new HDAC6 inhibitors with improved potency and selectivity.
4. Investigating the potential of HDAC6 inhibition in the treatment of autoimmune diseases beyond the current research.
5. Studying the long-term effects of this compound treatment on cellular processes and potential side effects.
In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in various diseases. Its specificity for HDAC6 and ability to alter cellular processes make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide involves the reaction of 4-nitrophenylhydrazine with 3-(aminocarbonothioyl)butanoic acid, followed by the addition of butanoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide has been extensively studied for its therapeutic potential in various diseases. In cancer, HDAC6 inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy by inducing cell death and reducing tumor growth. In neurodegenerative disorders, this compound has been shown to protect neurons from damage and improve cognitive function. In autoimmune diseases, HDAC6 inhibition has been shown to reduce inflammation and improve disease symptoms.
properties
IUPAC Name |
(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-7(14-15-11(12)20)6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,13,17)(H3,12,15,20)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIAIEPMLAPSGN-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)

![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)
![2-(4-methyl-3-nitrophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5343978.png)
![N-methyl-3-[(3-methyl-3,9-diazaspiro[5.6]dodec-9-yl)carbonyl]pyridin-2-amine](/img/structure/B5343985.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5344010.png)
